molecular formula C9H12N2O2S.HCl B1148843 (Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride CAS No. 140128-28-5

(Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride

Cat. No.: B1148843
CAS No.: 140128-28-5
M. Wt: 248.73
InChI Key:
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Description

(Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the 2-aminothiazole core.

    Esterification: The 2-aminothiazole is then esterified with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate to form the (Z)-methyl 2-(2-aminothiazol-4-yl)pent-2-enoate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale production of α-haloketone and thiourea intermediates.

    Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent formation of the thiazole ring.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the double bond in the pent-2-enoate moiety, converting it to a saturated ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of saturated esters.

    Substitution: Formation of various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of (Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    Methyl 2-(2-aminothiazol-4-yl)acetate: A related compound with a different ester moiety.

    Ethyl 2-(2-aminothiazol-4-yl)pent-2-enoate: An analog with an ethyl ester instead of a methyl ester.

Uniqueness

(Z)-2-Amino-alpha-propylidene-4-thiazoleacetic acid methyl ester hydrochloride is unique due to its specific (Z)-configuration and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

IUPAC Name

methyl 2-(2-amino-1,3-thiazol-4-yl)pent-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c1-3-4-6(8(12)13-2)7-5-14-9(10)11-7;/h4-5H,3H2,1-2H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOBUWCQVBVTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743449
Record name Methyl 2-(2-amino-1,3-thiazol-4-yl)pent-2-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140128-28-5
Record name Methyl 2-(2-amino-1,3-thiazol-4-yl)pent-2-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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